molecular formula C19H19N3O2S B4134706 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine

5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine

Cat. No.: B4134706
M. Wt: 353.4 g/mol
InChI Key: BRNCIBWJCNZHPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine, also known as TPT, is a heterocyclic compound that has been the subject of extensive scientific research in recent years. TPT has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been found to modulate the activity of certain signaling pathways that are involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to reduce the severity of inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to improve cognitive function by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine in lab experiments is its potential therapeutic applications. This compound has been found to have anti-cancer, anti-inflammatory, and neuroprotective properties, which make it a promising candidate for the development of new drugs. However, the use of this compound in lab experiments is limited by its low solubility and poor bioavailability.

Future Directions

There are several future directions for the research on 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine. One direction is to improve the synthesis method of this compound to increase its yield and purity. Another direction is to investigate the mechanism of action of this compound in more detail to identify potential targets for drug development. Additionally, future research could focus on improving the bioavailability of this compound to increase its efficacy in vivo. Finally, the therapeutic potential of this compound in other diseases, such as cardiovascular disease and diabetes, could also be investigated.

Scientific Research Applications

5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have anti-inflammatory properties and can reduce the severity of inflammation in animal models. Additionally, this compound has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

Properties

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-piperidin-1-ylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-4-8-22(9-5-1)18-17-13(11-25-19(17)21-12-20-18)16-10-23-14-6-2-3-7-15(14)24-16/h2-3,6-7,11-12,16H,1,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNCIBWJCNZHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine
Reactant of Route 2
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine
Reactant of Route 3
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine
Reactant of Route 4
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine
Reactant of Route 5
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine
Reactant of Route 6
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine

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